molecular formula C18H14ClFN4O5S2 B11389586 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11389586
M. Wt: 484.9 g/mol
InChI Key: WAAFBNQDABPMAU-UHFFFAOYSA-N
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Description

5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-SULFAMOYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro, fluorophenyl, methanesulfonyl, and sulfamoyl groups. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-SULFAMOYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as urea and β-diketones, under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, using a fluorophenyl halide and a suitable nucleophile.

    Methanesulfonylation: The methanesulfonyl group is added through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-SULFAMOYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides, thiols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-SULFAMOYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-SULFAMOYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    5-CHLORO-2-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZAMIDE: Shares structural similarities but differs in the presence of a methoxy group instead of a fluorophenyl group.

    5-CHLORO-2-[(4-FLUOROPHENYL)METHYLSULFANYL]-N-(4-SULFAMOYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE: Similar structure with a methylsulfanyl group instead of a methanesulfonyl group.

Uniqueness

The uniqueness of 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-SULFAMOYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C18H14ClFN4O5S2

Molecular Weight

484.9 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C18H14ClFN4O5S2/c19-15-9-22-18(30(26,27)10-11-1-3-12(20)4-2-11)24-16(15)17(25)23-13-5-7-14(8-6-13)31(21,28)29/h1-9H,10H2,(H,23,25)(H2,21,28,29)

InChI Key

WAAFBNQDABPMAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl)F

Origin of Product

United States

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